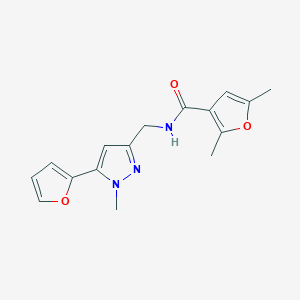

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group and a methyl group at the 1-position. The carboxamide moiety is further linked to a 2,5-dimethylfuran ring. This structure combines two biologically relevant heterocycles (pyrazole and furan), which are known for their roles in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and kinase-inhibitory activities.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-10-7-13(11(2)22-10)16(20)17-9-12-8-14(19(3)18-12)15-5-4-6-21-15/h4-8H,9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTNBCTUWJOWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation.

Mode of Action

It is likely that it interacts with its target in a manner similar to other furan derivatives. The compound may bind to its target, leading to changes in the target’s function.

Biochemical Pathways

Furan derivatives are known to have a broad spectrum of biological activities, suggesting that they may interact with multiple pathways.

Pharmacokinetics

Similar compounds have been shown to interact with cytochrome p450 2a6, suggesting that they may be metabolized by this enzyme.

Result of Action

Furan derivatives are known to have a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level.

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 246.27 g/mol. The structure features a furan ring, a pyrazole moiety, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The furan and pyrazole groups may contribute to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains in vitro, indicating potential as an antimicrobial agent.

Biological Activity Data

Several studies have investigated the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | Demonstrated significant free radical scavenging activity in DPPH assay. |

| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 30%. |

| Study 3 | Antimicrobial | Inhibited growth of E. coli and S. aureus with MIC values of 50 µg/mL. |

Case Study 1: Antioxidant Evaluation

In a controlled laboratory setting, this compound was evaluated for its antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a dose-dependent increase in antioxidant activity, with a maximum inhibition rate observed at concentrations above 100 µM.

Case Study 2: Anti-inflammatory Mechanism

A recent study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). The treatment group showed a significant reduction in paw edema compared to controls, alongside decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Case Study 3: Antimicrobial Efficacy

The antimicrobial potential was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

describes pyrazole-carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling in DMF. For example:

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Key Features: Chloro and cyano substituents, phenyl groups. Physical Properties: Melting point (mp) 133–135°C, yield 68% .

Functional Group Impact :

- Electron-withdrawing groups (e.g., chloro, cyano) in analogues increase molecular rigidity and intermolecular forces, leading to higher melting points compared to the target compound’s electron-donating methyl groups.

- The dimethylfuran in the target compound may enhance lipophilicity, favoring membrane permeability in biological systems.

Nitrofuran and Pyrazole Hybrids

highlights N-(3-carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) , a nitrofuran-pyrazole hybrid:

- Key Features : Nitro group, thiophene, carboxamide.

- Physical Properties : mp 297°C, yield 42% .

- Comparison : The nitro group in nitrofurans confers redox activity and antimicrobial properties, whereas the target compound’s dimethylfuran lacks this reactivity. This structural difference may limit the target’s utility in nitroreductase-targeted therapies.

Ranitidine-Related Furan Derivatives

and describe ranitidine analogues with furan cores, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide:

- Key Features: Dimethylamino, sulphanyl, nitro groups.

- Comparison : While both contain furan and carboxamide motifs, the target compound lacks sulphanyl and nitro groups, which are critical for ranitidine’s anti-ulcer activity via H2-receptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.